molecular formula C43H54N2O14 B10781103 Tolypomycin Y

Tolypomycin Y

Cat. No.: B10781103
M. Wt: 822.9 g/mol
InChI Key: RYCBEGMWBUYSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tolypomycin Y is typically synthesized through fermentation processes involving Streptomyces tolypophorus. The fermentation broth is extracted with ethyl acetate at a specific pH to isolate the compound . The synthetic route involves the formation of a naphthalenic ansamycin structure, which is a complex process requiring precise conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tolypomycin Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial activity and reduced toxicity .

Properties

Molecular Formula

C43H54N2O14

Molecular Weight

822.9 g/mol

IUPAC Name

[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)

InChI Key

RYCBEGMWBUYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Origin of Product

United States

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